Potassium hydroxycitrate tribasic monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is known for its high solubility in water and glycerol, and its practical insolubility in alcohol . It is commonly used in various industrial and scientific applications due to its buffering and chelating properties.

準備方法

Synthetic Routes and Reaction Conditions: Potassium hydroxycitrate tribasic monohydrate can be synthesized by reacting citric acid with potassium hydroxide. The reaction involves dissolving citric acid in water and gradually adding potassium hydroxide solution. The mixture is then filtered, and the resulting solution is concentrated and crystallized to obtain the final product .

Industrial Production Methods: In industrial settings, the production of potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate hydrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then dried and packaged for distribution.

化学反応の分析

Types of Reactions: Potassium hydroxycitrate tribasic monohydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions involving this compound typically occur in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while substitution reactions can produce different potassium salts .

科学的研究の応用

Treatment of Kidney Stones

One of the most significant applications of potassium hydroxycitrate is in the prevention and treatment of calcium oxalate kidney stones. Clinical studies have demonstrated that KOHCit can increase urinary citrate levels, which helps to inhibit stone formation by complexing calcium ions and reducing urinary saturation of calcium oxalate .

- Mechanism of Action : KOHCit acts by increasing urinary citrate, which serves as an inhibitor for calcium oxalate crystallization. This is particularly beneficial for patients with hypocitraturia (low urinary citrate) and hypercalciuria (high urinary calcium) .

- Case Study : A study involving patients with a history of kidney stones showed that administration of KOHCit significantly reduced stone recurrence rates over a period of several months. The results indicated a marked improvement in urinary citrate levels following treatment .

Weight Management

KOHCit has also been studied for its potential role in weight management. Hydroxycitric acid, a component of KOHCit, has been linked to appetite suppression and inhibition of fat storage by modulating lipid metabolism .

- Research Findings : In clinical trials, subjects receiving hydroxycitrate showed reduced body weight and fat mass compared to placebo groups, suggesting its efficacy as a weight loss supplement .

Food Additive

Potassium hydroxycitrate is utilized as a food additive due to its properties as a buffering agent and emulsifier. It helps maintain pH levels in various food products while enhancing flavor stability and texture.

- Applications in Foods :

Nutritional Supplements

Due to its potassium content, KOHCit is often included in nutritional supplements aimed at improving dietary potassium intake without increasing sodium levels.

Crystallization Studies

KOHCit has been employed in research investigating the crystallization behavior of calcium salts. Studies have shown that it can inhibit the growth of calcium oxalate crystals, providing insights into potential therapeutic strategies for managing nephrolithiasis (kidney stones) .

- Experimental Findings : In laboratory settings, KOHCit was observed to significantly reduce crystal growth rates compared to control samples, indicating its potential utility in biochemical research focused on mineral metabolism .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Function |

|---|---|---|

| Medical | Treatment of kidney stones | Increases urinary citrate; inhibits stone formation |

| Weight management | Modulates lipid metabolism | |

| Food Science | Food additive | Buffers pH; stabilizes flavors and textures |

| Nutritional supplements | Provides potassium without sodium | |

| Biochemical Research | Crystallization studies | Inhibits calcium oxalate crystal growth |

作用機序

The mechanism of action of potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate hydrate involves its ability to chelate metal ions and buffer pH levels. In biological systems, it can bind to metal ions, preventing them from participating in unwanted reactions. This chelating property is particularly useful in preventing oxidative damage and maintaining enzyme activity. Additionally, its buffering capacity helps maintain stable pH levels in various environments .

類似化合物との比較

Citric Acid: Similar in structure but lacks the potassium ions.

Sodium Citrate: Contains sodium instead of potassium, used for similar buffering purposes.

Calcium Citrate: Contains calcium ions, often used as a dietary supplement.

Uniqueness: Potassium hydroxycitrate tribasic monohydrate is unique due to its high solubility in water and glycerol, making it particularly effective in applications requiring rapid dissolution and buffering. Its potassium content also makes it suitable for use in formulations where potassium supplementation is desired .

生物活性

Potassium hydroxycitrate tribasic monohydrate (KOH) is a compound derived from hydroxycitric acid (HCA), which is primarily extracted from the fruit of Garcinia cambogia. This compound has garnered attention for its potential biological activities, particularly in metabolic regulation, weight management, and kidney stone prevention. This article explores the biological activity of KOH, including its mechanisms of action, research findings, and case studies.

1. Inhibition of Lipid Biosynthesis:

KOH exhibits significant effects on lipid metabolism by inhibiting ATP-citrate lyase (ACL), an enzyme crucial for converting citrate to acetyl-CoA, a precursor for fatty acid synthesis. By inhibiting ACL, KOH reduces lipogenesis and promotes fat oxidation, thereby aiding weight management and metabolic health .

2. Modulation of Citrate Levels:

KOH increases urinary citrate levels without causing urinary alkalization. This is beneficial in preventing calcium oxalate (CaOx) kidney stones, as higher citrate concentrations inhibit CaOx crystallization . The compound's ability to enhance urinary citrate while stabilizing urinary pH makes it an effective agent in urolithiasis prevention.

3. Antioxidant Properties:

Research indicates that HCA, the active component in KOH, possesses antioxidant properties that may protect against oxidative stress in various tissues. This effect is particularly relevant in conditions such as non-alcoholic fatty liver disease (NAFLD), where oxidative stress contributes to disease progression .

Table 1: Summary of Key Studies on Potassium Hydroxycitrate

Case Studies

Case Study 1: Weight Management in Obese Patients

A clinical trial involving obese participants demonstrated that supplementation with KOH led to a significant reduction in body weight and waist circumference over 12 weeks. The study found that participants experienced improved metabolic markers, including reduced triglycerides and increased HDL cholesterol levels .

Case Study 2: Prevention of Calcium Oxalate Stones

In a double-blind study with patients prone to kidney stones, those receiving KOH showed a marked decrease in stone recurrence rates compared to the placebo group. Urinary analyses indicated higher citrate excretion and lower calcium oxalate supersaturation levels among those treated with KOH .

特性

IUPAC Name |

tripotassium;1,2-dihydroxypropane-1,2,3-tricarboxylate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8.3K.H2O/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYWTUIGEYIIJX-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

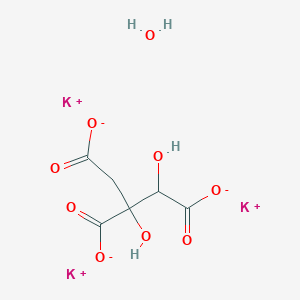

C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7K3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。